An In-depth Technical Guide on the Formation of Imidacloprid Impurity 1 in Pesticide Formulations
An In-depth Technical Guide on the Formation of Imidacloprid Impurity 1 in Pesticide Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidacloprid (B1192907), a systemic neonicotinoid insecticide, is widely utilized in agriculture for the control of sucking insects. The purity and stability of its formulations are critical for ensuring efficacy and safety. The formation of impurities during manufacturing, storage, or use can impact the product's quality and potentially introduce toxicological risks. This technical guide provides a comprehensive overview of the formation of a key impurity, Imidacloprid Impurity 1, also known as Imidacloprid Impurity C.
Imidacloprid Impurity 1 is chemically identified as 1,3-bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine. Its presence in imidacloprid formulations is a concern that necessitates a thorough understanding of its formation pathways, influencing factors, and analytical detection methods.
Chemical Formation Pathways
The primary route for the formation of Imidacloprid Impurity 1 is through a side reaction during the synthesis of the imidacloprid active ingredient. Specifically, it is a disubstituted impurity that arises from the reaction of two molecules of 2-chloro-5-chloromethylpyridine (CCMP) with one molecule of N-nitroiminoimidazolidine.
A key patent (CN110922390A) describes a preparation method for this impurity, which provides insight into its formation mechanism. The reaction involves the condensation of N-nitroiminoimidazolidine with an excess of 2-chloro-5-chloromethylpyridine in the presence of a base.
While primarily considered a manufacturing impurity, the potential for its formation through the degradation of imidacloprid in formulated products under certain conditions cannot be entirely ruled out, although this is less documented in the available literature.
Factors Influencing Formation
Several factors can influence the formation of Imidacloprid Impurity 1 during the synthesis of imidacloprid:
-
Stoichiometry of Reactants: An excess of 2-chloro-5-chloromethylpyridine relative to N-nitroiminoimidazolidine is a primary driver for the formation of this disubstituted impurity.
-
Reaction Temperature: The reaction temperature is a critical parameter. The synthesis patent for the impurity specifies a temperature range of 50-90°C. Controlling the temperature during imidacloprid synthesis is crucial to minimize the formation of this and other impurities.
-
pH of the Reaction Mixture: The pH, adjusted by the addition of a base such as sodium hydroxide (B78521), plays a significant role in the condensation reaction. The patent for the impurity synthesis indicates a final pH adjustment to 7-8.
-
Solvent: The choice of organic solvent can influence reaction kinetics and impurity profiles. N,N-dimethylformamide (DMF) is mentioned as a solvent in the synthesis of the impurity.
In the context of formulated products, factors that could potentially lead to the degradation of imidacloprid and the theoretical formation of impurities include:
-
Storage Conditions: Elevated temperatures and prolonged storage can lead to the degradation of the active ingredient in some pesticide formulations.[1][2]
-
pH of the Formulation: Imidacloprid is known to be more stable in acidic to neutral conditions and degrades in alkaline environments.[3] The pH of the formulation can therefore be a critical stability factor.
-
Presence of Excipients: While not specifically documented for Imidacloprid Impurity 1, interactions between active pharmaceutical ingredients and excipients are a known cause of degradation and impurity formation in pharmaceutical products.[4][5] Reactive impurities within excipients or direct interactions with excipient functional groups could potentially play a role.[4][5]
Experimental Protocols
Synthesis of Imidacloprid Impurity 1 (Based on Patent CN110922390A)
This protocol is for the synthesis of the impurity standard and is based on the methodology described in the patent literature.
Materials:
-
N-nitroiminoimidazolidine
-
2-chloro-5-chloromethylpyridine
-
Sodium hydroxide
-
N,N-dimethylformamide (DMF) or another suitable organic solvent
-
Hydrochloric acid
-
Methanol (B129727) or ethanol (B145695) for refining
Procedure:
-
Dissolve N-nitroiminoimidazolidine in an organic solvent (e.g., anhydrous DMF) in a reaction flask.
-
Add sodium hydroxide to the mixture and stir.
-
Heat the reaction mixture to a controlled temperature between 50-90°C.
-
Add 2-chloro-5-chloromethylpyridine to the reaction mixture. The patent suggests a mass ratio of 2-chloro-5-chloromethylpyridine to N-nitroiminoimidazolidine of 2.5:1 to 10:1 to favor the formation of the disubstituted impurity.
-
Allow the reaction to proceed for a sufficient duration (e.g., over 12 hours).
-
After the reaction is complete, cool the mixture and adjust the pH to 7-8 with hydrochloric acid.
-
Recover the organic solvent to obtain a concentrated solution.
-
Add hot water (above 50°C) to the concentrated solution, stir, and maintain the temperature to precipitate the crude product.
-
Filter the mixture to obtain the wet crude product.
-
Refine the crude product by recrystallization from methanol or ethanol to obtain the purified 1,3-bis[(6-chloro-3-pyridyl)methyl]-N-nitro-2-imidazolidinimine.
Analytical Methodology for Quantification of Imidacloprid Impurity 1
A stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method with UV detection is suitable for the quantification of Imidacloprid Impurity 1 in the presence of imidacloprid and other related substances. The following is a general protocol based on published methods for imidacloprid and its impurities.
Instrumentation:
-
UPLC system with a photodiode array (PDA) or UV detector
-
C18 reversed-phase column (e.g., HSS T3, 2.1 x 30 mm, 1.8 µm particle size)
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid
-
Purified water
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.05% v/v phosphoric acid in water
-
Mobile Phase B: Methanol/acetonitrile (75/25 v/v)
-
Gradient Elution: A gradient program should be developed to achieve separation of imidacloprid, Impurity 1, and other potential impurities.
-
Flow Rate: Approximately 0.5 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 1-5 µL
Sample Preparation:
-
Accurately weigh a portion of the pesticide formulation.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Sonicate the sample to ensure complete dissolution of the active ingredient and impurities.
-
Dilute the solution to a suitable concentration with the mobile phase.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.
Validation:
The analytical method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the quantification of Imidacloprid Impurity 1.
Data Presentation
Table 1: Chromatographic Parameters for the Analysis of Imidacloprid and Impurity 1
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., HSS T3, 2.1 x 30 mm, 1.8 µm) |
| Mobile Phase A | 0.05% Phosphoric Acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (75/25 v/v) |
| Flow Rate | ~0.5 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 270 nm |
| Injection Volume | 1-5 µL |
Table 2: Synthesis Conditions for Imidacloprid Impurity 1
| Parameter | Condition |
| Reactants | N-nitroiminoimidazolidine, 2-chloro-5-chloromethylpyridine |
| Base | Sodium Hydroxide |
| Solvent | N,N-dimethylformamide (DMF) |
| Temperature | 50-90°C |
| Reactant Ratio (CCMP:N-nitroiminoimidazolidine) | 2.5:1 to 10:1 (by mass) |
| Final pH | 7-8 |
Visualizations
Caption: Synthetic pathway for Imidacloprid Impurity 1.
Caption: Experimental workflows for synthesis and analysis.
Conclusion
The formation of Imidacloprid Impurity 1 is primarily a consequence of the synthetic process of the active ingredient, driven by an excess of the reactant 2-chloro-5-chloromethylpyridine. While the potential for its formation in formulated products due to degradation exists, it is less characterized. Strict control over the manufacturing process, including reactant stoichiometry, temperature, and pH, is essential to minimize the level of this impurity. For quality control, a validated stability-indicating UPLC-UV method is recommended for the accurate quantification of Imidacloprid Impurity 1 in both the active ingredient and its final formulations. Further research into the degradation pathways of imidacloprid in various formulation types and the influence of excipients would provide a more complete understanding of impurity formation throughout the product lifecycle.
References
- 1. researchgate.net [researchgate.net]
- 2. esjpesticides.org.eg [esjpesticides.org.eg]
- 3. Insights into the Toxicity and Degradation Mechanisms of Imidacloprid Via Physicochemical and Microbial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
